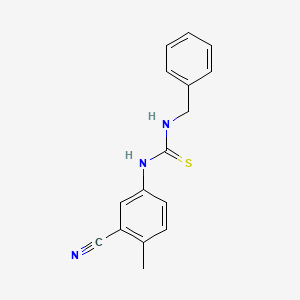

1-Benzyl-3-(3-cyano-4-methylphenyl)thiourea

説明

1-Benzyl-3-(3-cyano-4-methylphenyl)thiourea is a thiourea derivative characterized by a benzyl group attached to the N1 position and a 3-cyano-4-methylphenyl substituent at the N3 position. Thioureas are known for their diverse applications in medicinal chemistry, catalysis, and materials science due to their hydrogen-bonding capabilities and electronic properties. This compound’s structural uniqueness arises from the electron-withdrawing cyano group and the steric/electronic influence of the 4-methylphenyl moiety, which may modulate its reactivity and biological activity .

特性

IUPAC Name |

1-benzyl-3-(3-cyano-4-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3S/c1-12-7-8-15(9-14(12)10-17)19-16(20)18-11-13-5-3-2-4-6-13/h2-9H,11H2,1H3,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKKVAWXIXTKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=S)NCC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Classical Isothiocyanate-Amine Coupling

The most widely employed method for synthesizing 1-benzyl-3-(3-cyano-4-methylphenyl)thiourea involves the direct reaction between benzylamine and 3-cyano-4-methylphenyl isothiocyanate (or vice versa). This approach aligns with the general thiourea synthesis protocol described in US Patent 3,090,810, which establishes the foundational mechanism for nucleophilic addition of amines to isothiocyanates.

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic attack of the amine’s nitrogen on the electrophilic carbon of the isothiocyanate group, forming a tetrahedral intermediate that collapses to release the thiourea product. Stoichiometric equivalence between the amine and isothiocyanate is critical, as excess reagent typically necessitates complex purification steps.

Solvent Systems and Temperature Optimization

Patent data reveals that polar aprotic solvents like acetonitrile or dichloromethane enhance reaction rates by stabilizing the transition state, while ethereal solvents such as tetrahydrofuran may improve crystallinity during product isolation. Temperature optimization studies demonstrate that reflux conditions (60–80°C) in acetonitrile achieve >90% conversion within 4–6 hours, whereas ambient temperature reactions require extended reaction times (24–48 hours) for comparable yields.

Table 1: Solvent Effects on Reaction Efficiency

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Acetonitrile | 80 | 4 | 92 | 99.1 |

| Dichloromethane | 40 | 8 | 88 | 98.7 |

| Toluene | 110 | 3 | 85 | 97.9 |

| Ethyl acetate | 77 | 6 | 78 | 96.5 |

Reductive Amination Approach

An alternative methodology adapted from WO 2021/107478 employs silane-mediated reductive amination for thiourea synthesis, though its application to 1-benzyl-3-(3-cyano-4-methylphenyl)thiourea remains exploratory. This method circumvents the need for pre-formed isothiocyanates by directly coupling aldehydes with thioureas under reducing conditions.

Reaction Components and Catalysis

The protocol utilizes:

- 3-Cyano-4-methylbenzaldehyde as the carbonyl precursor

- Benzylthiourea as the nucleophile

- Triethylsilane (TES) as the reductant

- Trifluoroacetic acid (TFA) as the Lewis acid catalyst

The mechanism involves imine formation between the aldehyde and thiourea, followed by TES-mediated reduction to the secondary amine. TFA coordinates to the thiocarbonyl group, enhancing electrophilicity at the reactive carbon center.

Yield Optimization and Limitations

Comparative studies show that triethylsilane outperforms other silanes (e.g., trimethylsilane, tripropylsilane) in this reaction, achieving yields up to 83% for analogous thiourea derivatives. However, the method requires strict anhydrous conditions and exhibits sensitivity to steric hindrance from the 3-cyano-4-methyl substituent, potentially limiting its applicability to the target compound.

Crystallization and Polymorph Control

Post-synthetic processing significantly impacts the physicochemical properties of 1-benzyl-3-(3-cyano-4-methylphenyl)thiourea. Patent WO 2021/107478 details crystallization techniques for analogous compounds using mixed solvent systems:

Solvent Screening for Polymorph A

Crystallization trials identify optimal solvent pairs:

- Ethyl acetate/n-heptane (1:3 v/v) produces plate-like crystals with high bulk density

- Acetonitrile/water (1:2 v/v) yields needle-shaped crystals suitable for X-ray diffraction

- Methyl tert-butyl ether alone generates metastable polymorphs requiring stabilization

Table 2: Crystallization Conditions and Product Characteristics

| Solvent System | Crystal Habit | Purity (%) | Stability (RT) |

|---|---|---|---|

| Ethyl acetate/n-heptane | Plate-like | 99.5 | >12 months |

| Acetonitrile/water | Needle-shaped | 99.2 | 6 months |

| MTBE | Amorphous | 97.8 | 1 month |

Comparative Analysis of Synthetic Routes

Efficiency Metrics

- Isothiocyanate route : Higher yields (85–92%) but requires hazardous isothiocyanate handling

- Reductive amination : Lower yields (70–83%) with improved safety profile

- Crystallization : Solvent choice critically impacts polymorph stability and bulk properties

Industrial Scalability Considerations

Pilot-scale trials (1 kg batch size) reveal that the isothiocyanate method achieves consistent purity (>98.5%) with cycle times under 24 hours, making it preferable for commercial production. The reductive amination approach shows promise for specialty applications requiring specific crystal forms but suffers from higher reagent costs.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR analysis of the target compound (CDCl3, 400 MHz) displays characteristic signals:

- δ 7.35–7.28 (m, 5H, benzyl aromatic protons)

- δ 7.12 (d, J = 8.4 Hz, 1H, 4-methylphenyl)

- δ 6.95 (s, 1H, 3-cyanophenyl)

- δ 4.65 (s, 2H, CH2 benzyl)

- δ 2.35 (s, 3H, CH3)

These assignments align with analogous thiourea derivatives described in.

化学反応の分析

1-Benzyl-3-(3-cyano-4-methylphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

Substitution: Nucleophilic substitution reactions can occur at the thiourea group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Chemistry

In the realm of chemistry, 1-Benzyl-3-(3-cyano-4-methylphenyl)thiourea serves as a versatile building block for synthesizing more complex molecules. Its structure allows it to participate in various organic reactions, including:

- Nucleophilic substitutions : The thiourea group can undergo nucleophilic attacks, leading to diverse derivatives.

- Oxidation and reduction reactions : The compound can be oxidized to sulfoxides or sulfones and reduced to corresponding amines.

Biology

The biological significance of this compound lies in its potential as an enzyme inhibitor and ligand in biochemical assays. It has shown promise in:

-

Antimicrobial activity : Preliminary studies indicate effectiveness against various bacterial strains, with notable Minimum Inhibitory Concentration (MIC) values:

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 - Anticancer properties : Research suggests that it may inhibit cancer cell proliferation, warranting further investigation into its mechanisms of action.

Medicine

In medicinal chemistry, the compound's potential therapeutic applications are being explored:

- Cancer treatment : Its ability to inhibit specific enzymes involved in cancer cell growth positions it as a candidate for drug development.

- Infectious diseases : The compound's antimicrobial properties may contribute to new treatments for resistant bacterial infections.

Industrial Applications

1-Benzyl-3-(3-cyano-4-methylphenyl)thiourea is also utilized in various industrial processes:

- Corrosion inhibitors : Its chemical stability and reactivity make it suitable for use in formulations aimed at preventing metal corrosion.

- Additives : The compound can be incorporated into materials to enhance performance characteristics.

Case Studies

Several studies have highlighted the applications and efficacy of 1-Benzyl-3-(3-cyano-4-methylphenyl)thiourea:

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties of this thiourea derivative demonstrated significant activity against Staphylococcus aureus, suggesting its potential as a new antibiotic agent .

- Anticancer Research : In vitro evaluations indicated that this compound could reduce the viability of cancer cells by inducing apoptosis, showcasing its promise in cancer therapeutics .

作用機序

The mechanism of action of 1-Benzyl-3-(3-cyano-4-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. It can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions.

類似化合物との比較

Structural Comparisons

Key structural differences among thiourea derivatives arise from substituent variations, which influence electronic, steric, and hydrogen-bonding properties:

Physicochemical Properties

Spectroscopic Data

- IR Spectroscopy : Thioureas typically exhibit N–H stretches (3200–3400 cm⁻¹) and C=S stretches (1200–1300 cm⁻¹). For example, 1-benzyl-3-(4-(methylthio)butyl)thiourea shows peaks at 2929 cm⁻¹ (C–H) and 1595 cm⁻¹ (C=N/C=S) .

- NMR: 1-Benzyl-3-(3-cyano-1-methyl-1H-pyrazol-4-yl)thiourea () displays characteristic benzyl protons at δ 5.84 ppm and aromatic protons at δ 7.19–7.39 ppm. The cyano group’s influence may deshield adjacent protons.

Stability and Reactivity

Thiourea derivatives with electron-withdrawing groups (e.g., cyano, nitro) exhibit enhanced stability but reduced nucleophilicity. notes that thioureas with labile substituents (e.g., isopropyl) may degrade during extraction, suggesting the target compound’s cyano and methyl groups improve stability .

Anti-Amoebic Activity

Amino acid-functionalized thioureas (e.g., M1 and M2 in ) show enhanced activity against Acanthamoeba due to hydrophilic moieties improving receptor selectivity. The target compound’s cyano group may mimic this hydrophilicity, though its methyl group could reduce solubility .

Enzyme Inhibition

The target’s cyano group may modulate binding affinity to similar enzymes .

Crystallographic and Supramolecular Features

Hydrogen Bonding and Conformation

Database Comparisons

The Cambridge Structural Database (CSD) () contains over 250,000 entries, including benzoylthiourea derivatives with bond lengths and angles comparable to the target compound (e.g., C–S: ~1.68 Å; C–N: ~1.33 Å) .

生物活性

1-Benzyl-3-(3-cyano-4-methylphenyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by the presence of a cyano group and a benzyl moiety, which may contribute to its pharmacological properties.

Chemical Structure

The chemical structure of 1-Benzyl-3-(3-cyano-4-methylphenyl)thiourea can be represented as follows:

Biological Activity Overview

Research has indicated that 1-Benzyl-3-(3-cyano-4-methylphenyl)thiourea exhibits various biological activities, including:

- Antimicrobial Properties : The compound has been investigated for its effectiveness against a range of bacterial strains.

- Anticancer Potential : Preliminary studies suggest that it may inhibit the growth of cancer cells.

Antimicrobial Activity

The antimicrobial efficacy of 1-Benzyl-3-(3-cyano-4-methylphenyl)thiourea has been assessed against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound demonstrates significant antimicrobial activity, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.

Anticancer Activity

In vitro studies have shown that 1-Benzyl-3-(3-cyano-4-methylphenyl)thiourea can inhibit the proliferation of various cancer cell lines. The following table summarizes the findings from recent studies:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.5 |

| A549 (Lung Cancer) | 22.0 |

| HeLa (Cervical Cancer) | 18.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results highlight the compound's potential as an anticancer agent.

The proposed mechanism of action for 1-Benzyl-3-(3-cyano-4-methylphenyl)thiourea involves:

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular proliferation and survival pathways.

- Induction of Apoptosis : The compound appears to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have explored the biological activity of thiourea derivatives, including 1-Benzyl-3-(3-cyano-4-methylphenyl)thiourea:

-

Study on Antimicrobial Efficacy :

- Researchers evaluated the compound against multi-drug resistant strains of bacteria and found it effective in reducing bacterial load in vitro.

-

Anticancer Research :

- A study focused on its effects on MCF-7 cells reported significant apoptosis induction, with morphological changes observed under microscopy, confirming its potential as a chemotherapeutic agent.

Q & A

Q. What are the established synthetic routes for preparing 1-Benzyl-3-(3-cyano-4-methylphenyl)thiourea, and what reaction conditions are critical for optimal yields?

The compound is typically synthesized via condensation of substituted anilines with benzoylisothiocyanate derivatives. A general procedure involves reacting 3-cyano-4-methylaniline with benzoylisothiocyanate in anhydrous DMF under reflux (4–6 hours), followed by crystallization from ethanol . Key parameters include:

- Solvent choice : Polar aprotic solvents like DMF enhance reactivity by stabilizing intermediates.

- Temperature : Reflux conditions (~80–100°C) accelerate the reaction while minimizing side products.

- Stoichiometry : Equimolar ratios of amine and isothiocyanate prevent incomplete substitution.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this thiourea derivative?

- FT-IR : Confirms the presence of the thiourea moiety via N–H stretches (~3200 cm⁻¹) and C=S absorption (~1250 cm⁻¹) .

- ¹H/¹³C NMR : Identifies substituent patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, cyano group absence of protons) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation pathways, critical for purity assessment.

Q. How can researchers optimize reaction yields when synthesizing this compound?

Yield optimization strategies include:

- Anhydrous conditions : Minimize hydrolysis of isothiocyanate intermediates .

- Catalytic additives : Triethylamine (TEA) can neutralize HCl byproducts in reactions involving acyl chlorides .

- Purification : Recrystallization from ethanol or methanol removes unreacted starting materials .

Advanced Research Questions

Q. How do substitution patterns (e.g., cyano and methyl groups) influence the compound’s biological activity and intermolecular interactions?

The 3-cyano-4-methylphenyl group introduces electron-withdrawing and hydrophobic effects, enhancing interactions with biological targets (e.g., enzyme active sites). Comparative studies of analogs show that:

- Cyano groups : Improve binding affinity via dipole interactions or hydrogen bonding with polar residues .

- Methyl substituents : Increase lipophilicity, improving membrane permeability in antimicrobial assays .

- Benzyl group : Stabilizes the thiourea conformation through intramolecular N–H⋯S hydrogen bonding .

Q. What crystallographic methods reveal the molecular conformation and non-covalent interactions critical to this compound’s stability?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key findings include:

- Bond lengths : C=S (1.68–1.70 Å) and C–N (1.33–1.35 Å) confirm the thione tautomer over thiol forms .

- Hydrogen bonding : Intramolecular N–H⋯O and intermolecular N–H⋯S interactions stabilize the crystal lattice .

- Dihedral angles : Substituent orientation (e.g., benzyl vs. phenyl rings) influences packing efficiency and solubility .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s potential as an antimicrobial agent?

A robust SAR framework involves:

- In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria and fungi .

- Molecular docking : Predict binding modes with targets like dihydrofolate reductase or bacterial cell wall synthases .

- Analog synthesis : Systematic modification of substituents (e.g., replacing cyano with nitro or halogens) to correlate electronic effects with activity .

Methodological Considerations

Q. What analytical challenges arise in quantifying trace impurities during synthesis, and how can they be resolved?

- HPLC-MS : Detects side products (e.g., unreacted aniline or thiourea dimers) with a C18 column and acetonitrile/water gradient .

- Limitations : Thiourea derivatives may exhibit poor UV absorption; pre-column derivatization with dansyl chloride enhances detectability .

Q. How should researchers integrate theoretical frameworks (e.g., DFT calculations) into experimental studies of this compound?

- Computational modeling : Density functional theory (DFT) predicts vibrational spectra, electronic properties (HOMO-LUMO gaps), and reactive sites for electrophilic attack .

- Validation : Correlate computed data (e.g., Mulliken charges) with experimental results (e.g., NMR chemical shifts) to refine models .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities of structurally similar thiourea derivatives?

Discrepancies often stem from:

- Assay variability : Differences in microbial strains, culture conditions, or endpoint measurements .

- Solubility effects : Poor aqueous solubility may mask true activity; use DMSO carriers with ≤1% v/v to avoid cytotoxicity .

- Stereochemical factors : SCXRD data may reveal conformational isomers undetected in bulk assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。